4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde
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Overview
Description
4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde is an organic compound characterized by the presence of fluorine, iodine, and aldehyde functional groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol and 3,5-diiodobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Procedure: The 4-fluorobenzyl alcohol is reacted with 3,5-diiodobenzaldehyde in the presence of the base and solvent to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzoic acid.
Reduction: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response and apoptosis induction in cancer cells.
Comparison with Similar Compounds
4-[(4-Fluorobenzyl)oxy]benzaldehyde: Lacks the iodine atoms, resulting in different reactivity and biological activity.
3,5-Diiodobenzaldehyde: Lacks the fluorobenzyl group, affecting its chemical properties and applications.
4-Fluorobenzaldehyde: Lacks both the iodine atoms and the benzyl group, leading to distinct chemical behavior.
Uniqueness: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde is unique due to the combination of fluorine, iodine, and aldehyde functional groups, which confer specific reactivity and potential biological activities not found in similar compounds.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3,5-diiodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FI2O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHZRVFOWFHKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=O)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FI2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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